molecular formula C6H2Cl3FO2S B1407428 3,6-Dichloro-2-fluorobenzenesulfonyl chloride CAS No. 1706436-29-4

3,6-Dichloro-2-fluorobenzenesulfonyl chloride

Cat. No.: B1407428
CAS No.: 1706436-29-4
M. Wt: 263.5 g/mol
InChI Key: TWLCGJUQNLZYNG-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3FO2S and a molecular weight of 263.5 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile involved . The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions.

Properties

IUPAC Name

3,6-dichloro-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLCGJUQNLZYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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